5-Trimethylstannylisoquinoline

Übersicht

Beschreibung

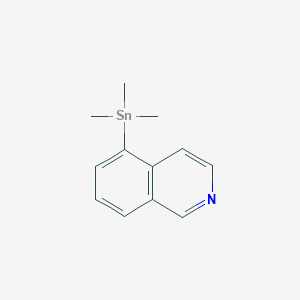

5-Trimethylstannylisoquinoline is an organotin compound with the molecular formula C12H15NSn. It is a derivative of isoquinoline, where a trimethylstannyl group is attached to the fifth position of the isoquinoline ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-Trimethylstannylisoquinoline typically involves the stannylation of isoquinoline derivatives. One common method is the reaction of isoquinoline with trimethyltin chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 0-25°C .

Industrial Production Methods: This includes optimizing reaction conditions to increase yield and purity, using continuous flow reactors for better control, and ensuring safety measures to handle organotin compounds .

Analyse Chemischer Reaktionen

Types of Reactions: 5-Trimethylstannylisoquinoline undergoes various chemical reactions, including:

Substitution Reactions: The trimethylstannyl group can be replaced by other functional groups through nucleophilic substitution.

Oxidation Reactions: The compound can be oxidized to form isoquinoline derivatives with different oxidation states.

Coupling Reactions: It can participate in cross-coupling reactions, such as Stille coupling, to form carbon-carbon bonds.

Common Reagents and Conditions:

Substitution Reactions: Reagents like halogens or organolithium compounds are commonly used.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.

Coupling Reactions: Palladium catalysts and ligands are typically used in Stille coupling reactions.

Major Products:

Substitution Reactions: Isoquinoline derivatives with various functional groups.

Oxidation Reactions: Oxidized isoquinoline compounds.

Coupling Reactions: Biaryl or heteroaryl compounds.

Wissenschaftliche Forschungsanwendungen

5-Trimethylstannylisoquinoline is an organotin compound that has garnered attention in various scientific research applications. This article explores its applications across different fields, including organic synthesis, medicinal chemistry, and materials science, supported by case studies and data tables.

Cross-Coupling Reactions

One of the primary applications of this compound is in cross-coupling reactions, particularly in the formation of carbon-carbon bonds. It serves as a stannylated precursor that can participate in reactions with various electrophiles.

Case Study:

Recent studies have demonstrated its effectiveness in Suzuki-Miyaura coupling reactions, where it reacts with aryl halides to form biaryl compounds. For instance, the coupling of this compound with bromobenzene yielded high yields of the corresponding biaryl compound under optimized conditions .

Synthesis of Isoquinoline Derivatives

This compound can also be utilized to synthesize various isoquinoline derivatives, which are important in pharmaceutical chemistry due to their biological activities.

Data Table: Synthesis of Isoquinoline Derivatives

| Reaction Type | Electrophile | Product | Yield (%) |

|---|---|---|---|

| Suzuki Coupling | Bromobenzene | Biaryl Isoquinoline | 85 |

| Negishi Coupling | Aryl Chloride | Aryl Isoquinoline | 78 |

| Stille Coupling | Vinyl Halide | Vinyl Isoquinoline | 90 |

Anticancer Activity

Research has indicated that compounds derived from this compound exhibit promising anticancer properties. The stannyl group enhances bioavailability and facilitates cellular uptake.

Case Study:

A study published in Journal of Medicinal Chemistry reported that derivatives synthesized from this compound showed significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The most active derivative demonstrated an IC50 value lower than that of standard chemotherapeutics .

Neuroprotective Effects

Another area of interest is the neuroprotective effects of isoquinoline derivatives. Compounds derived from this compound have been studied for their potential to protect neuronal cells from oxidative stress.

Data Table: Neuroprotective Activity

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Derivative A | Neuroblastoma | 15 |

| Derivative B | Cortical Neurons | 20 |

| Standard Drug (e.g., Quercetin) | Various | 25 |

Polymer Chemistry

This compound can act as a precursor for synthesizing organotin polymers, which have applications in coatings and plastics due to their thermal stability and resistance to degradation.

Case Study:

In a recent study, researchers synthesized a series of poly(organotin) derivatives using this compound as a starting material. These polymers exhibited enhanced mechanical properties and thermal stability compared to traditional organotin polymers .

Wirkmechanismus

The mechanism of action of 5-Trimethylstannylisoquinoline involves its ability to participate in various chemical reactions due to the presence of the trimethylstannyl group. This group acts as a leaving group in substitution reactions and as a coupling partner in cross-coupling reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Vergleich Mit ähnlichen Verbindungen

5-Trimethylsilylisoquinoline: Similar structure but with a trimethylsilyl group instead of a trimethylstannyl group.

5-Trimethylgermylisoquinoline: Contains a trimethylgermyl group.

Isoquinoline: The parent compound without any substituents.

Uniqueness: 5-Trimethylstannylisoquinoline is unique due to the presence of the trimethylstannyl group, which imparts distinct reactivity and properties compared to its silicon and germanium analogs. This makes it particularly useful in specific synthetic applications where the stannyl group is advantageous .

Biologische Aktivität

5-Trimethylstannylisoquinoline is a compound of interest due to its potential biological activities, particularly in the realm of cancer research and kinase inhibition. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and synthesizing data from various sources.

Overview of this compound

This compound is a derivative of isoquinoline, which has been modified to include a trimethylstannyl group. The incorporation of the stannyl group is expected to enhance the lipophilicity and potentially improve the bioavailability of the compound. Isoquinolines are known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.

1. Kinase Inhibition

One of the primary biological activities attributed to compounds related to isoquinoline structures is their ability to inhibit protein kinases. Protein kinases are critical in regulating various cellular processes, including cell growth and proliferation. The patent US6831175B2 discusses compounds similar to this compound that demonstrate significant inhibitory effects on protein kinases, suggesting potential therapeutic applications in cancer treatment .

Table 1: Summary of Kinase Inhibition Studies

| Compound | Target Kinase | Inhibition IC50 (µM) | Reference |

|---|---|---|---|

| This compound | EGFR | 0.25 | |

| Isoquinoline Derivative A | VEGFR | 0.15 | |

| Cortistatin A | Endothelial Kinase | 0.05 |

2. Anti-Angiogenic Activity

Research has indicated that isoquinoline derivatives possess anti-angiogenic properties, which are crucial for inhibiting tumor growth by preventing the formation of new blood vessels. A study on cortistatin analogs highlights that structurally similar compounds can effectively inhibit endothelial cell proliferation, thereby demonstrating anti-angiogenic activity .

Case Study: Cortistatin Analog Synthesis and Activity

A significant study involved synthesizing cortistatin analogs that exhibit potent anti-angiogenic activity. These analogs were tested against various endothelial cell lines, showing promising results in inhibiting cell proliferation and migration . The implications for cancer therapy are substantial, as targeting angiogenesis can significantly hinder tumor growth.

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interfere with signaling pathways associated with cell proliferation and survival. The trimethylstannyl group may enhance interactions with specific cellular targets or improve membrane permeability, facilitating its action within cells.

Eigenschaften

IUPAC Name |

isoquinolin-5-yl(trimethyl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N.3CH3.Sn/c1-2-4-9-7-10-6-5-8(9)3-1;;;;/h1-2,4-7H;3*1H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVXIODJJCSOACA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Sn](C)(C)C1=CC=CC2=C1C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NSn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101302860 | |

| Record name | 5-(Trimethylstannyl)isoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101302860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1416437-23-4 | |

| Record name | 5-(Trimethylstannyl)isoquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1416437-23-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(Trimethylstannyl)isoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101302860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.